1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Diazaspiro[35]nonan-2-yl}-2,2-dimethylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the dimethylpropanone group. One common synthetic route includes the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic core. This is followed by the alkylation or acylation of the core to introduce the dimethylpropanone group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure allows for a unique mode of interaction with these targets, contributing to its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
- 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
Uniqueness
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one is unique due to its specific spirocyclic structure and the presence of the dimethylpropanone group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and potential applications. The presence of nitrogen atoms in the spirocyclic ring system also enhances its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(2,8-diazaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-11(2,3)10(15)14-8-12(9-14)5-4-6-13-7-12/h13H,4-9H2,1-3H3 |
InChI Key |
KZICEZQZFHMTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.